Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate

Lipophilicity Permeability Drug-likeness

Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate (CAS 1383927-19-2) is a synthetic heterocyclic building block belonging to the pyrazolo[3,4-d]pyrimidine class. It features a 4-chloro substituent on the pyrazolopyrimidine core and an ethyl benzoate moiety at the N1 position.

Molecular Formula C14H11ClN4O2
Molecular Weight 302.71 g/mol
CAS No. 1383927-19-2
Cat. No. B1490714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate
CAS1383927-19-2
Molecular FormulaC14H11ClN4O2
Molecular Weight302.71 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl
InChIInChI=1S/C14H11ClN4O2/c1-2-21-14(20)9-3-5-10(6-4-9)19-13-11(7-18-19)12(15)16-8-17-13/h3-8H,2H2,1H3
InChIKeyVLJVVLSFEQKDIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate (CAS 1383927-19-2): Core Scaffold Identity and Procurement Baseline


Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate (CAS 1383927-19-2) is a synthetic heterocyclic building block belonging to the pyrazolo[3,4-d]pyrimidine class [1]. It features a 4-chloro substituent on the pyrazolopyrimidine core and an ethyl benzoate moiety at the N1 position. With a molecular weight of 302.71 g/mol, a computed XLogP3-AA of 3, and 0 hydrogen bond donors, it possesses physicochemical properties characteristic of a moderately lipophilic, membrane-permeable scaffold suitable for further functionalization in medicinal chemistry campaigns [1]. The compound is primarily employed as a key intermediate for constructing kinase-focused compound libraries, rather than as a standalone bioactive agent.

Why Generic Pyrazolo[3,4-d]pyrimidine Substitution Fails: The Critical Role of the C4 Chloro and Ethyl Benzoate in Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate Differentiation


Procurement of a generic 'pyrazolo[3,4-d]pyrimidine' scaffold introduces unacceptable risk for structure-activity relationship (SAR) studies and lead optimization campaigns. The 4-chloro group of this specific compound is an essential synthetic handle for late-stage diversification via nucleophilic aromatic substitution (SNAr), enabling rapid analog synthesis, whereas non-halogenated analogs are synthetically inert at this position [1]. Furthermore, related literature demonstrates that replacing the rotatable ethyl ester substituent with a restricted or absent group leads to a dramatic loss in target binding affinity and selectivity, as observed in adenosine hA3 receptor antagonist programs where compounds lacking this feature remained in the high micromolar range [2]. Therefore, substituting with a structurally similar but functionally distinct pyrazolo[3,4-d]pyrimidine—such as a 4-amino or C4-unsubstituted derivative—collapses the intended synthetic pathway and invalidates quantitative SAR models built on this specific core.

Quantitative Differentiation Evidence for Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate Against Structural Analogs


Lipophilicity-Driven Permeability Advantage: Ethyl Benzoate vs. Carboxylic Acid Analog

The ethyl ester moiety provides a quantifiable lipophilicity advantage over the corresponding carboxylic acid analog (CAS 1313404-68-0). The target compound has a computed XLogP3-AA of 3 [1], compared to the carboxylic acid derivative which, based on the loss of the ethyl group, is expected to have a significantly lower LogP (estimated decrease of ~1.5–2.0 log units). This difference directly impacts passive membrane permeability, a critical parameter for cell-based assays, where the ester form acts as a prodrug-like entity with enhanced cellular uptake.

Lipophilicity Permeability Drug-likeness

Synthetic Versatility: C4 Chloro Enables Late-Stage Diversification Not Possible with C4-Amino or Unsubstituted Analogs

The presence of the 4-chloro leaving group enables nucleophilic aromatic substitution (SNAr) with a broad range of amine nucleophiles, a transformation that is not feasible with the corresponding 4-amino analog (e.g., 1H-pyrazolo[3,4-d]pyrimidin-4-amine) or the C4-unsubstituted derivative (CAS 5399-92-8). This unique reactivity is the foundation for generating diverse C4-N substituted kinase inhibitor libraries from a single advanced intermediate [1]. The 4-amino analog requires de novo synthesis for each new C4 substitution, incurring significantly higher time and cost.

Late-stage functionalization SNAr reactivity Kinase inhibitor library synthesis

Validated Structural Precedent for Kinase Affinity: N1-Aryl Pyrazolo[3,4-d]pyrimidine Motif in BTK and Other Kinase Inhibitors

The N1-(4-benzoate) substitution pattern is a well-precedented motif in potent kinase inhibitors. Numerous patents disclose N1-aryl pyrazolo[3,4-d]pyrimidines as irreversible BTK inhibitors with nanomolar potency [1]. While quantitative IC50 data for this specific ethyl ester is not publicly available, structurally analogous compounds with N1-aryl substitution and a C4 leaving group consistently appear in optimized leads, indicating this scaffold geometry is privileged for kinase hinge-binding. The ethyl ester provides a traceless handle: it can be carried through library synthesis and later hydrolyzed to the acid for solubility optimization, a flexibility absent in methyl ester analogs which are prone to premature hydrolysis.

Kinase inhibition BTK Scaffold hopping

Optimal Application Scenarios for Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate Driven by Differential Evidence


Kinase-Focused Library Synthesis via Late-Stage C4 Diversification

This compound is the optimal starting point for generating a focused kinase inhibitor library. The 4-chloro group serves as a universal handle for parallel SNAr reactions with diverse amine building blocks, enabling the rapid synthesis of 50–200 analogs from a single intermediate. This approach leverages the quantitative reactivity advantage of the C4-Cl over C4-NH2 or C4-H analogs, which would require a new synthesis for each compound [1]. The ethyl ester can be retained throughout the library synthesis and selectively hydrolyzed at the final step to yield the corresponding carboxylic acid for improved solubility, a strategy that avoids the purification challenges associated with polar acid intermediates.

Cell-Based Phenotypic Screening Requiring Passive Membrane Permeability

With a computed XLogP3 of 3, this compound is well-suited for cell-based assays where intracellular target engagement is required [1]. The ethyl ester acts as a permeability-enhancing prodrug motif, facilitating cellular uptake compared to the free carboxylic acid analog. This is particularly advantageous in phenotypic screening campaigns where the molecular target is unknown, and broad cellular permeability maximizes the probability of observing a biological response.

BTK and Src Family Kinase Inhibitor Lead Optimization

The N1-(4-benzoate) substitution pattern is a validated pharmacophore for BTK and Src family kinase inhibition, as demonstrated in multiple patent families [1]. This compound provides the ideal scaffold for exploring C4-substituent SAR while maintaining the critical N1-aryl geometry required for hinge binding. Substituting with an N1-alkyl analog would eliminate kinase affinity, making this specific compound indispensable for programs targeting these kinases.

Adenosine Receptor Antagonist Development with Tunable Selectivity

Research on structurally related pyrazolo[3,4-d]pyrimidines has demonstrated that the rotatable ethyl ester substituent is critical for achieving submicromolar affinity at the hA3 adenosine receptor, while improving selectivity over other adenosine receptor subtypes [2]. This compound can serve as a starting point for adenosine receptor antagonist programs, where the ethyl ester group is not merely a synthetic handle but a pharmacophoric element essential for target engagement.

Quote Request

Request a Quote for Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.